molecular formula C6H12N2O B13163378 2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine

2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine

Cat. No.: B13163378
M. Wt: 128.17 g/mol
InChI Key: SIYXLAVEVANSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine is a heterocyclic compound featuring an oxazole ring

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, methanol, and various allylic compounds . Reaction conditions typically involve room temperature and specific solvents to optimize yields.

Major Products

The major products formed from these reactions include various oxazole derivatives, which can exhibit a broad spectrum of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-Dihydro-1,2-oxazol-3-yl)propan-2-amine include:

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(4,5-dihydro-1,2-oxazol-3-yl)propan-2-amine

InChI

InChI=1S/C6H12N2O/c1-6(2,7)5-3-4-9-8-5/h3-4,7H2,1-2H3

InChI Key

SIYXLAVEVANSAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.